molecular formula C33H28FN7O5S2 B11452517 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11452517
M. Wt: 685.8 g/mol
InChI Key: OUFISBLEEMEOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a combination of fluorophenyl, thiophene, pyrazole, triazole, and nitrobenzamide moieties

Preparation Methods

The synthesis of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C33H28FN7O5S2

Molecular Weight

685.8 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C33H28FN7O5S2/c1-20-23(7-5-9-25(20)41(44)45)32(43)35-18-30-36-37-33(39(30)26-8-3-4-10-28(26)46-2)48-19-31(42)40-27(21-12-14-22(34)15-13-21)17-24(38-40)29-11-6-16-47-29/h3-16,27H,17-19H2,1-2H3,(H,35,43)

InChI Key

OUFISBLEEMEOLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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